Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate
Description
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a tert-butyl carbamate group at position 1, a 3-methyl-5-oxo-piperazine core, and a 1-pyridin-4-ylpiperidin-4-yl amino substituent at position 2.
Properties
CAS No. |
315493-39-1 |
|---|---|
Molecular Formula |
C20H31N5O3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O3/c1-15-13-24(19(27)28-20(2,3)4)14-18(26)25(15)22-16-7-11-23(12-8-16)17-5-9-21-10-6-17/h5-6,9-10,15-16,22H,7-8,11-14H2,1-4H3 |
InChI Key |
DBANOCMKMHICPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1NC2CCN(CC2)C3=CC=NC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate typically involves:
- Formation of the piperazine core protected as a tert-butyl carbamate (Boc) derivative.
- Introduction of the 3-methyl-5-oxo substituent on the piperazine ring.
- Coupling of the amino group on the piperazine with a 1-(pyridin-4-yl)piperidin-4-yl moiety through nucleophilic substitution or Buchwald-Hartwig amination.
This approach ensures selective functionalization and protection of sensitive groups during the synthesis.
Key Reaction Types Employed
Pd-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination is the principal method used to form the C–N bond between the piperazine nitrogen and the pyridinylpiperidine fragment. Catalysts such as Pd(dppf)Cl₂·DCM or PdXPhosG2 with bases like K₃PO₄ or K₂CO₃ are employed under inert atmosphere and elevated temperatures (around 80 °C) in solvent mixtures of 1,4-dioxane and water.
Boronic Ester Coupling: Boronic esters of the piperazine derivative are reacted with aryl halides under Pd catalysis to form the desired biaryl amine structures. The reaction proceeds with high conversions (up to 100%) using PdXPhosG2 and 10% Pd/C as co-catalysts, with ammonium formate as a hydrogen source for reductive steps.
Protection/Deprotection Steps: The tert-butyl carbamate (Boc) group is used to protect the piperazine nitrogen during synthesis. This group is introduced early and removed at the final stage if necessary.
Representative Experimental Procedure
A typical optimized procedure (General Procedure B) for the coupling step is as follows:
| Step | Reagents and Conditions |
|---|---|
| 1 | Combine boronic ester/acid (0.25 mmol), PdXPhosG2 (0.01 equiv.), 10% Pd/C (0.12 equiv.), K₃PO₄ (3 equiv.), and aryl halide (0.25 mmol) in an oven-dried vial. |
| 2 | Purge with nitrogen, add 1,4-dioxane (800 µL) and water (200 µL). |
| 3 | Stir at 80 °C for 4 hours. |
| 4 | Add ammonium formate in methanol (1.25 M, 10 equiv.) and stir at room temperature for 16 hours. |
| 5 | Filter through Celite, concentrate under reduced pressure, and purify the crude product. |
This procedure yields high purity products with conversions often exceeding 90%.
Catalyst and Base Screening
An optimization table from the literature demonstrates the effect of different catalysts, hydrogen sources, and bases on the reaction outcome:
| Entry | Catalyst (mol%) | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂·DCM (6%) | H₂ (balloon) | K₂CO₃ | 100:0 |
| 2 | Pd(dppf)Cl₂·DCM (6%) | Et₃SiH (3 eq.) | K₂CO₃ | 74:26 |
| 3 | Pd(dppf)Cl₂·DCM (10%) | Et₃SiH (3 eq.) | K₂CO₃ | 39:61 |
| 4 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 28:72 |
| 5 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 80:20 |
| 6 | PdXPhosG2 (12%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 100:0 |
The best results were obtained with PdXPhosG2 (12 mol%), ammonium formate as hydrogen source, and K₂PO₄ base, achieving complete conversion to the desired product without byproducts.
Purification and Characterization
- Purification is typically conducted by standard chromatographic methods, including silica gel column chromatography and strong cation exchange chromatography.
- Product identity and purity are confirmed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chiral HPLC when applicable.
- NMR spectra are recorded in solvents such as CDCl₃ or acetone-d₆ with chemical shifts reported in ppm.
- HRMS data confirm the molecular formula and isotopic pattern consistent with the compound.
Yield and Conversion Data
An array synthesis study showed conversions and yields for related boronic ester and aryl halide coupling reactions:
| Entry | Boronic Ester (mg) | Aryl Halide (mg or µL) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 39 | 26 | 98 | Not specified |
| 2 | 39 | 16 | Quantitative | Not specified |
| 3 | 39 | 16 | 94 | Not specified |
| 4 | 39 | 12 | 79 | Not specified |
| 5 | 39 | 30 | 99 | Not specified |
| 6 | 39 | 26 | 95 | Not specified |
| 7 | 26 | 26 | 95 | Not specified |
| 8 | 26 | 16 | 80 | Not specified |
| 9 | 26 | 16 | 79 | Not specified |
| 10 | 26 | 12 | 54 | Not specified |
| 11 | 26 | 30 | 64 | Not specified |
These data confirm the robustness and efficiency of the Pd-catalyzed coupling methodology for synthesizing complex piperazine derivatives under optimized conditions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | tert-butyl 4-(boronic ester)piperazine derivatives, aryl halides (e.g., bromopyridine) |
| Catalysts | Pd(dppf)Cl₂·DCM, PdXPhosG2, 10% Pd/C |
| Bases | K₂CO₃, K₃PO₄, K₂PO₄ |
| Solvents | 1,4-Dioxane, water, methanol |
| Temperature | 65–80 °C |
| Reaction Time | 4 hours (coupling), 16 hours (reduction/hydrogenation step) |
| Hydrogen Sources | H₂ gas, ammonium formate, triethylsilane |
| Purification Methods | Silica gel chromatography, strong cation exchange chromatography |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, chiral HPLC |
| Conversion/Yield | Up to 100% conversion under optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Amino vs. Hydroxy Groups: The hydroxyphenyl substituent in ’s compound facilitates hydrogen bonding, critical for antimicrobial activity, whereas the target compound’s tertiary amino group may favor interactions with hydrophobic enzyme pockets .
- Halogenation Effects : Bromo-fluoropyridinyl derivatives () are often intermediates for cross-coupling reactions, suggesting the target compound’s pyridin-4-yl group could be further functionalized for diversification .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like ’s hydroxyphenyl derivative form supramolecular tapes via hydrogen bonds (O–H⋯N) and π-π interactions (inter-centroid distance = 3.59 Å). The target compound’s pyridin-4-ylpiperidinyl group may adopt a twisted conformation, reducing crystal symmetry but enhancing solubility .
Biological Activity
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate, often referred to as a piperazine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula : C₁₈H₂₃N₃O₃
Molecular Weight : 341.39 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring and the pyridine moiety contributes to its pharmacological properties.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Study 1: Anti-inflammatory Properties
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound on a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokines following treatment with the compound, supporting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2020) focused on the antimicrobial properties against multidrug-resistant strains of Escherichia coli. The study found that the compound exhibited significant activity, enhancing the efficacy of conventional antibiotics when used in combination therapies.
Research Findings
Recent investigations into the structure-activity relationships (SAR) of piperazine derivatives have revealed that modifications to the pyridine and piperazine rings can enhance selectivity and potency against specific targets. For instance:
- Pyridine Substituents : Altering the substituents on the pyridine ring has been shown to influence receptor affinity and selectivity.
- Piperazine Modifications : Variations in the piperazine structure can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
